1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. It is primarily used for research and development purposes .
Preparation Methods
The synthesis of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Chemical Reactions Analysis
1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, although it is not yet used in clinical settings.
Industry: Its unique chemical properties make it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The ethanone moiety can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and biological activity.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: The methoxy group in this compound is less electronegative than the trifluoromethoxy group, leading to different chemical and physical properties.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-hydroxy-4-(trifluoromethoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5(13)7-3-2-6(4-8(7)14)15-9(10,11)12/h2-4,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXDRHWZBDQJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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